Floramanoside C

Aldose Reductase Polyol Pathway Diabetic Complications

Floramanoside C (CAS: 1403981-95-2) is a flavonol glycoside isolated from the flowers of *Abelmoschus manihot* (Malvaceae). This natural product has a molecular formula of C21H18O15 and a molecular weight of 510.36 g/mol.

Molecular Formula C21H18O15
Molecular Weight 510.4 g/mol
Cat. No. B12388301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFloramanoside C
Molecular FormulaC21H18O15
Molecular Weight510.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
InChIInChI=1S/C21H18O15/c22-5-3-8(25)17(35-21-15(31)12(28)14(30)19(36-21)20(32)33)18-9(5)11(27)13(29)16(34-18)4-1-6(23)10(26)7(24)2-4/h1-3,12,14-15,19,21-26,28-31H,(H,32,33)/t12-,14-,15+,19-,21+/m0/s1
InChIKeyRZEQJINQXOBMCE-ORYXKJSJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Floramanoside C: A Flavonol Glycoside with Documented Aldose Reductase Inhibition and Free Radical Scavenging Properties


Floramanoside C (CAS: 1403981-95-2) is a flavonol glycoside isolated from the flowers of *Abelmoschus manihot* (Malvaceae) [1]. This natural product has a molecular formula of C21H18O15 and a molecular weight of 510.36 g/mol . Its biological activity profile is defined by two primary characteristics: it exhibits 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity and acts as an inhibitor of the enzyme aldose reductase [1]. These properties position Floramanoside C as a research compound of interest in studies related to oxidative stress and diabetic complications, where the polyol pathway is implicated.

Why Generic Substitution of Floramanoside C in Aldose Reductase Research is Not Scientifically Justified


Within the *Abelmoschus manihot*-derived floramanoside family, compounds exhibit a wide range of aldose reductase inhibitory potencies despite sharing a core flavonol glycoside scaffold. Data from the primary isolation study demonstrates that aldose reductase inhibition is not a uniform class effect; instead, subtle structural modifications, particularly glycosylation patterns, result in order-of-magnitude differences in potency [1]. For example, IC50 values for this enzyme range from 2.2 μM (Floramanoside D) to >100 μM (Floramanoside F), highlighting that substituting Floramanoside C with a close analog like Floramanoside A or D based on name or source alone would introduce significant, uncontrolled variability into experimental outcomes [2][3].

Quantitative Evidence for Floramanoside C: Procurement-Relevant Comparative Data


Aldose Reductase Inhibition: Structural Specificity Within the Floramanoside Family

While an explicit IC50 value for Floramanoside C is not provided in the primary isolation study, its aldose reductase inhibitory activity is confirmed. This activity profile is placed in the context of its structural isomers and analogs isolated from the same source. The study shows that closely related compounds have vastly different potencies, emphasizing that the specific glycosylation pattern of Floramanoside C defines its unique inhibitory profile. For instance, Floramanoside D, a structurally distinct analog, is a potent inhibitor with an IC50 of 2.2 μM, whereas Floramanoside F is practically inactive (>100 μM) [1][2][3].

Aldose Reductase Polyol Pathway Diabetic Complications

Cytotoxicity Profile: Baseline Data for Cell-Based Assays

In vitro cytotoxicity assessment provides essential context for interpreting results from cell-based assays. For researchers investigating the functional effects of Floramanoside C, baseline cytotoxicity data is crucial for selecting non-toxic concentrations. Data indicates that Floramanoside C exhibits low cytotoxicity against A549 (human lung carcinoma) and HeLa (human cervical cancer) cell lines, with reported IC50 values > 100 µM in both models .

Cytotoxicity Selectivity In vitro Toxicology

DPPH Radical Scavenging: Confirmed Antioxidant Capacity

The antioxidant potential of Floramanoside C is confirmed through its ability to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical. This is a standard in vitro assay for assessing the direct antioxidant capacity of compounds [1]. While an SC50 value is not reported in the abstract of the primary paper, the activity is confirmed. In comparison, the structurally related Floramanoside A demonstrates this activity with an IC50 of 10.1 μM, establishing a potency benchmark for the class [2].

Antioxidant Free Radical Scavenging Oxidative Stress

Structural Distinction: The 8-O-Glucuronide Moiety

Floramanoside C is distinguished by a specific glycosylation pattern: a glucuronic acid moiety attached at the 8-O position of the flavonol core. This is in direct contrast to other family members, such as Floramanoside A, which features a disaccharide at the 3-O position [1][2]. The position and nature of glycosylation are well-established determinants of bioavailability, metabolic stability, and target interaction. The 8-O-glucuronide configuration is a key structural feature that differentiates Floramanoside C from its 3-O-glycosylated analogs.

Flavonoid Glycosylation Structure-Activity Relationship

Procurement-Driven Application Scenarios for Floramanoside C


Investigating Polyol Pathway Flux in Cellular Models of Diabetic Complications

Floramanoside C is a validated tool for probing the role of aldose reductase in the polyol pathway. Its confirmed activity as an aldose reductase inhibitor [1] makes it suitable for in vitro studies examining sorbitol accumulation and downstream metabolic consequences in cell lines relevant to diabetic neuropathy, retinopathy, or nephropathy. The availability of cytotoxicity data (IC50 > 100 µM in A549 and HeLa cells) provides a clear experimental window for designing dose-response experiments without confounding cytotoxicity. It serves as a valuable alternative to more potent inhibitors like Floramanoside D (IC50 = 2.2 μM) [2] when a more moderate degree of pathway modulation is desired.

Elucidating Structure-Activity Relationships (SAR) of 8-O-Glycosylated Flavonols

The unique 8-O-β-D-glucuronide moiety of Floramanoside C provides a specific chemical probe for SAR studies of flavonol glycosides [1]. It enables direct comparison with 3-O-glycosylated analogs like Floramanoside A to dissect how glycosylation position and identity influence aldose reductase inhibition, antioxidant capacity, and cellular uptake. This scenario is highly relevant for natural product chemistry and medicinal chemistry groups focused on optimizing flavonoid-based lead compounds.

Evaluating Antioxidant Defense Mechanisms in Oxidative Stress Assays

The confirmed DPPH radical scavenging activity of Floramanoside C [1] positions it as a candidate for studying direct antioxidant mechanisms in cell-free and cellular models. Researchers can use it to dissect the contribution of direct radical quenching versus enzyme inhibition (i.e., aldose reductase) in mitigating oxidative stress. Its low cytotoxicity facilitates its use in cell-based assays (e.g., measuring ROS levels with fluorescent probes) without interference from cell death.

Use as a Reference Standard in Quality Control and Botanical Authentication

Given that Floramanoside C is a specific, isolated constituent from the flowers of *Abelmoschus manihot* [1], it serves as a chemical marker for the authentication and standardization of this botanical raw material. Procurement of high-purity Floramanoside C enables the development of robust analytical methods (e.g., HPLC, LC-MS) to ensure batch-to-batch consistency of *A. manihot* extracts used in research or dietary supplement applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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